molecular formula C16H22N2O2S B4141144 methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate

methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate

Cat. No. B4141144
M. Wt: 306.4 g/mol
InChI Key: QTQDFLDLDOQCBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPAA belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate is not fully understood. However, it is believed that the compound exerts its biological effects by chelating metal ions, which are essential for many cellular processes. methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is involved in DNA synthesis. This inhibition leads to the depletion of nucleotides, which are required for DNA replication, ultimately resulting in cell death.
Biochemical and Physiological Effects:
methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate has been shown to induce a variety of biochemical and physiological effects. In cancer cells, methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate has been shown to induce apoptosis by activating caspase-3 and caspase-9. In addition, methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate is its broad-spectrum activity against cancer cells, viruses, and bacteria. In addition, methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate has been shown to have low toxicity in normal cells, making it a promising candidate for further development. However, one of the limitations of methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate. One area of interest is the development of novel formulations of methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate that can improve its solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate and to identify its molecular targets. Finally, the potential of methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate as a therapeutic agent for other diseases, such as neurodegenerative disorders, should be explored.
Conclusion:
Methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate is a promising compound with potential therapeutic applications. The synthesis method has been optimized to produce high yields of the compound, and its scientific research application has been extensively studied. methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate exhibits anti-cancer, anti-viral, and anti-bacterial activity and has low toxicity in normal cells. However, further research is needed to fully understand the mechanism of action of methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate and to identify its molecular targets. The potential of methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate as a therapeutic agent for other diseases should also be explored.

Scientific Research Applications

Methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the field of cancer treatment. methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate has been shown to exhibit anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. In addition, methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate has been investigated for its potential as an anti-viral and anti-bacterial agent.

properties

IUPAC Name

methyl 2-[4-[(2-methylpiperidine-1-carbothioyl)amino]phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c1-12-5-3-4-10-18(12)16(21)17-14-8-6-13(7-9-14)11-15(19)20-2/h6-9,12H,3-5,10-11H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQDFLDLDOQCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=S)NC2=CC=C(C=C2)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796030
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl (4-{[(2-methylpiperidin-1-yl)carbonothioyl]amino}phenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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